(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Catalog No.
S13929693
CAS No.
M.F
C26H35ClN4O10S2
M. Wt
663.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3...

Product Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C26H35ClN4O10S2

Molecular Weight

663.2 g/mol

InChI

InChI=1S/C26H35ClN4O10S2/c1-41-26(40)23(15-4-2-3-5-16(15)27)31-9-8-19(14(12-31)10-21(33)34)43-42-13-18(24(37)29-11-22(35)36)30-20(32)7-6-17(28)25(38)39/h2-5,14,17-19,23H,6-13,28H2,1H3,(H,29,37)(H,30,32)(H,33,34)(H,35,36)(H,38,39)/t14?,17-,18-,19?,23-/m0/s1

InChI Key

VMEGMLXGUKCAMZ-AVLFTPFBSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(C2)CC(=O)O)SSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC(C(C2)CC(=O)O)SSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

The compound (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic molecule characterized by multiple functional groups, including amino, carboxylic acid, and piperidine structures. Its intricate architecture suggests potential applications in medicinal chemistry, particularly as a therapeutic agent due to its ability to interact with biological systems effectively.

Involving this compound primarily include group transfer reactions, hydrolysis, and oxidation-reduction processes. These reactions are vital in biological systems, where enzymes catalyze transformations essential for metabolism. For example, the compound may participate in amine transfer reactions, where the amino group is exchanged with a keto acid, forming α-amino acids necessary for protein synthesis

The biological activity of this compound is predicted to be significant based on its structure. Utilizing computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), researchers can evaluate its potential pharmacological effects, including cytotoxicity against tumor cells and interactions with various biological targets . The presence of multiple functional groups enhances its likelihood of engaging in specific interactions within biological pathways.

Synthesis methods for this compound typically involve multi-step organic synthesis techniques. The initial steps may include the formation of the piperidine ring followed by the introduction of the carboxymethyl and chlorophenyl groups. Key synthetic strategies might involve:

  • Formation of the piperidine derivative through nucleophilic substitution.
  • Introduction of the carboxymethyl group via alkylation reactions.
  • Disulfide bond formation to create the disulfanyl component.
  • Final coupling reactions to assemble the complete structure.

These methods require careful control of reaction conditions to ensure yield and purity.

The applications of this compound are primarily in the field of pharmaceuticals, where it may serve as a lead compound for drug development targeting various diseases. Its structural characteristics suggest potential use in:

  • Anticancer therapies, given its predicted cytotoxic properties.
  • Neurological disorders, due to possible interactions with neurotransmitter systems.
  • Antimicrobial agents, leveraging its diverse functional groups to inhibit bacterial growth.

Interaction studies are crucial for understanding how this compound affects biological systems. These studies often utilize high-throughput screening methods to assess:

  • Binding affinity to specific receptors or enzymes.
  • Inhibition or activation of metabolic pathways.
  • Toxicity profiles against different cell lines.

Such studies provide insights into the compound's mechanism of action and help identify potential side effects.

Several compounds share structural similarities with (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid. These include:

Compound NameStructural FeaturesBiological Activity
Compound AContains piperidine and carboxylic acid groupsAnticancer properties
Compound BSimilar disulfide linkagesNeuroprotective effects
Compound CAmino acid derivatives with similar backboneAntimicrobial activity

Uniqueness

The uniqueness of (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid lies in its complex multi-functional structure, which may allow for diverse interactions within biological systems compared to simpler analogs.

XLogP3

-4.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

662.1483134 g/mol

Monoisotopic Mass

662.1483134 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

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